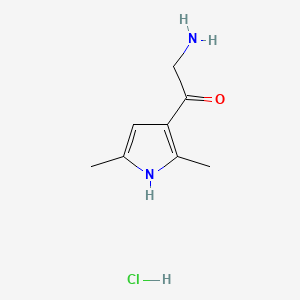![molecular formula C10H16Cl2FN3O B6607328 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride CAS No. 2839143-23-4](/img/structure/B6607328.png)
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 5-fluoro-6-morpholin-4-yl-pyridin-3-ylamine with formaldehyde and hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context. Further research is needed to fully elucidate the detailed mechanism of action.
類似化合物との比較
1-[5-fluoro-6-(morpholin-4-yl)pyridin-3-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
5-fluoro-6-morpholin-4-yl-pyridin-3-ylamine: This compound shares a similar core structure but lacks the methanamine group.
3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another phenylmorpholine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
(5-fluoro-6-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O.2ClH/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14;;/h5,7H,1-4,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJAKVLOCSZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)CN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
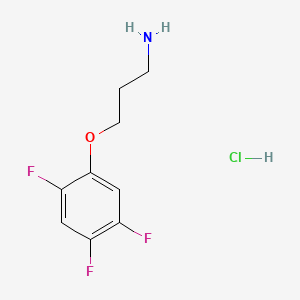

![tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate](/img/structure/B6607258.png)
![3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6607265.png)
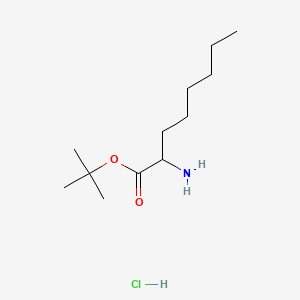
![4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B6607290.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanoldihydrochloride](/img/structure/B6607293.png)
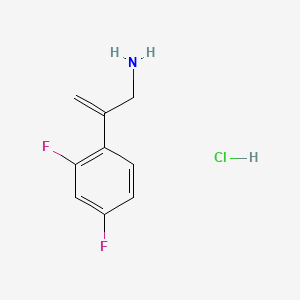
![{1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazol-4-yl}methanoldihydrochloride,Mixtureofdiastereomers](/img/structure/B6607300.png)

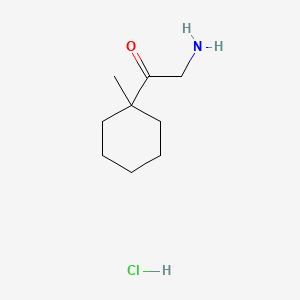
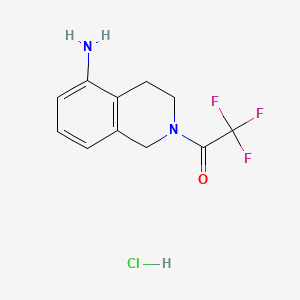
![5-bromo-3-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoicacid](/img/structure/B6607329.png)
